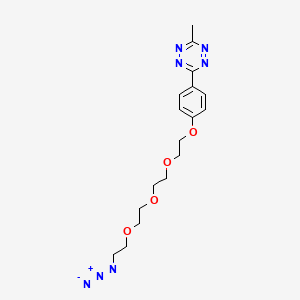

Methyltetrazine-PEG4-Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent widely used in bioorthogonal chemistry. It is composed of a methyltetrazine moiety and an azide group connected through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to facilitate efficient and selective bioorthogonal reactions under mild conditions, making it highly suitable for applications in chemical biology and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-Azide can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine and azide groups via a PEG spacer. The synthesis typically involves the following steps:

Activation of PEG: The PEG spacer is activated using a suitable reagent such as N,N’-disuccinimidyl carbonate (DSC) to introduce reactive groups.

Coupling with Methyltetrazine: The activated PEG is then reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.

Introduction of Azide Group: Finally, the azide group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Methyltetrazine-PEG4-Azide primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .

Common Reagents and Conditions

Reagents: Strained alkenes (e.g., trans-cyclooctene), copper catalysts (for azide-alkyne cycloaddition), reducing agents (e.g., DTT).

Conditions: Mild buffer conditions, ambient temperature, and aqueous media.

Major Products

The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and labeling applications .

Applications De Recherche Scientifique

Key Applications

- Bioconjugation

- Click Chemistry

- Fluorescent Labeling

- Targeted Drug Delivery

- Diagnostic Applications

Activity-Based Protein Profiling (ABPP)

This compound has been effectively employed in ABPP to visualize protease activities within live cells. For instance, it has been used to tag specific proteases, enabling real-time monitoring without significantly altering the biological behavior of target proteins .

Radiolabeling Studies

Recent research has demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies in cancer diagnostics .

Mécanisme D'action

The mechanism of action of Methyltetrazine-PEG4-Azide involves the IEDDA reaction, where the methyltetrazine moiety reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyltetrazine-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an azide group.

Methyltetrazine-PEG4-Hydrazone-DBCO: Contains a hydrazone and DBCO moiety, used for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Uniqueness

Methyltetrazine-PEG4-Azide is unique due to its ability to undergo both IEDDA and azide-alkyne cycloaddition reactions, providing versatility in bioconjugation applications. The PEG spacer enhances solubility and reduces steric hindrance, making it highly efficient for in vivo applications .

Activité Biologique

Methyltetrazine-PEG4-Azide is a heterobifunctional compound that plays a significant role in bioorthogonal chemistry, particularly in activity-based protein profiling (ABPP). This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of this compound

- Chemical Formula : C21H30N8O5

- Molecular Weight : 474.51 g/mol

- CAS Number : 1802908-04-8

- Purity : >95% by HPLC

- Solubility : Soluble in MeOH, DMF, and DMSO

This compound is designed for use in click chemistry, allowing for selective reactions with alkyne-modified biomolecules. Its PEG linker enhances solubility and biocompatibility, making it suitable for various biological applications .

Target Interaction

This compound primarily targets alkyne or cycloalkyne-modified peptides through a process known as Click Chemistry , specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction facilitates the formation of stable dihydropyridazine linkages, which are crucial for bioconjugation processes .

Biochemical Pathways

The compound plays a vital role in ABPP, enabling the identification and visualization of enzyme activities within complex biological systems. It reacts with active forms of proteases to form covalent and irreversible adducts, allowing researchers to track enzyme functions effectively .

Activity-Based Protein Profiling

This compound has been successfully employed in ABPP to visualize protease activities in live cells. For instance, it has been used to tag specific proteases, allowing for real-time monitoring of enzymatic functions without significantly altering the biological behavior of the target proteins .

Radiolabeling Studies

Recent studies have demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies . This capability is particularly valuable in cancer diagnostics and therapeutic monitoring.

Case Studies

- Protein Conjugation Efficiency

- In Vivo Imaging

Data Table: Comparison of Biological Activities

| Property/Activity | This compound | [^18F]MeTz | [^18F]HTz |

|---|---|---|---|

| Chemical Structure | C21H30N8O5 | C7H9N5O2 | C7H9N5O2 |

| Molecular Weight | 474.51 g/mol | 204.16 g/mol | 204.16 g/mol |

| Solubility | MeOH, DMF | Aqueous solutions | Aqueous solutions |

| Application | ABPP | PET Imaging | PET Imaging |

| Clearance Rate | Moderate | Rapid | Moderate |

Propriétés

IUPAC Name |

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFUODPROPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.